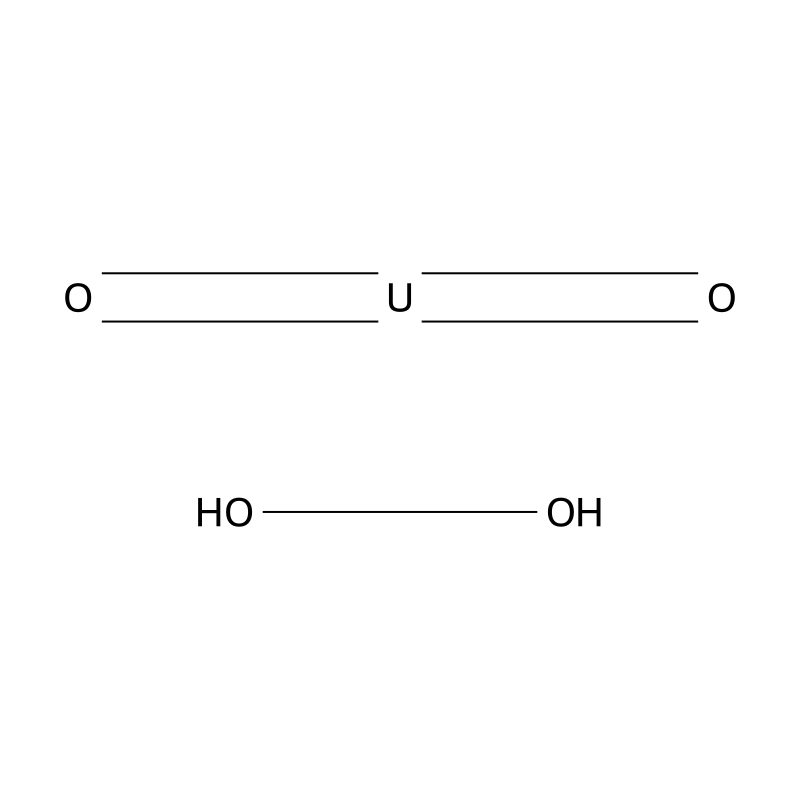Uranium dioxideperoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Uranium dioxide peroxide, often referred to as uranium peroxide, is a compound formed from uranium dioxide and hydrogen peroxide. It is characterized by its pale yellow crystalline structure and is denser than water. This compound is significant in nuclear chemistry and has applications in various fields, including nuclear fuel production and waste management. Uranium dioxide peroxide is known for its strong oxidizing properties and radioactivity, making it a subject of interest in both industrial and environmental studies.
The biological activity of uranium dioxide peroxide is primarily linked to its radioactivity and potential toxicity. Exposure to uranium compounds can lead to health risks, including kidney damage and increased cancer risk due to radiation exposure. Uranium dioxide peroxide has been shown to exhibit nephrotoxic effects when ingested or inhaled, causing injuries to renal tissues . Its reactivity also raises concerns regarding environmental contamination and bioaccumulation in living organisms.
Uranium dioxide peroxide can be synthesized through various methods:
- Precipitation Method: A common method involves the precipitation of uranium from a solution containing uranyl ions using hydrogen peroxide under controlled pH conditions. This results in the formation of uranium dioxide peroxide as a solid precipitate
Uranium dioxide peroxide has several applications:
- Nuclear Fuel Production: It serves as an intermediate in the production of nuclear fuel, particularly in the conversion processes involving uranium oxides .
- Waste Management: The compound is utilized in the treatment of radioactive waste, where its properties help stabilize uranium for safe disposal or further processing.
- Catalysis: Research indicates potential catalytic applications for uranium compounds, including uranium dioxide peroxide, in
Studies on the interactions of uranium dioxide peroxide with various reagents have highlighted its reactivity:
- Reactivity with Halogens: Uranium peroxide reacts vigorously with halogens like bromine trifluoride, indicating its strong oxidizing nature .
- Complexation Studies: Investigations into its ability to form complexes with other ions reveal insights into its behavior in environmental systems and potential remediation strategies.
Uranium dioxide peroxide shares similarities with other uranium oxides and peroxides but exhibits unique properties that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Uranium Dioxide | UO₂ | Commonly used in nuclear fuel; stable under normal conditions. |
| Uranium Trioxide | UO₃ | Higher oxidation state; used in various chemical processes. |
| Uranium Tetraoxide | UO₄ | Less common; often exists as a transient species during reactions. |
| Uranyl Peroxide | UO₂(O₂) | Forms stable complexes under specific conditions; used in analytical chemistry. |
| Uranium Peroxide | UO₂[O₂] | Strong oxidizing agent; reacts rapidly with halogens. |
Uranium dioxide peroxide's unique combination of properties—such as its stability under certain conditions and its reactivity—makes it particularly useful for specific applications within nuclear chemistry and environmental science.








